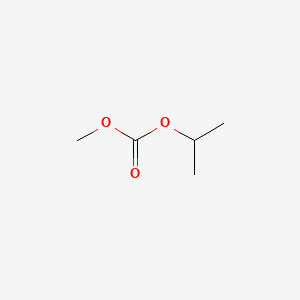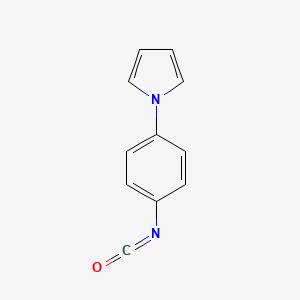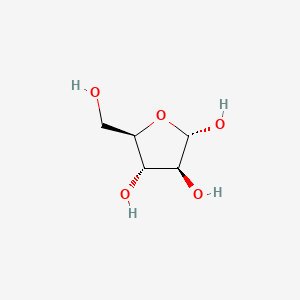
alpha-D-arabinofuranose
Vue d'ensemble
Description
Alpha-D-arabinofuranose is a monosaccharide, specifically an aldopentose. It belongs to the class of carbohydrates known as arabinoses . Structurally, it consists of a five-carbon sugar with a furanose ring. The prefix “alpha” indicates the orientation of the hydroxyl group at the anomeric carbon (C1) in the alpha configuration .
Synthesis Analysis
The synthesis of alpha-D-arabinofuranose involves several methods, including chemical and enzymatic approaches. One common route is the hydrolysis of arabinogalactan (a plant polysaccharide) using specific enzymes like alpha-arabinofuranosidases . These enzymes cleave arabinose residues from larger polysaccharides, yielding alpha-D-arabinofuranose.
Molecular Structure Analysis
The molecular structure of alpha-D-arabinofuranose comprises a five-membered furanose ring with the following features:
- Carbon Backbone : Five carbon atoms (C1 to C5)
- Functional Groups :
- Hydroxyl Groups (OH) : Attached to each carbon atom
- Aldehyde Group (CHO) : At C1 (anomeric carbon)
- Stereochemistry :
- Alpha Configuration : Hydroxyl group at C1 is in the axial position.
Chemical Reactions Analysis
Alpha-D-arabinofuranose participates in various chemical reactions:
- Glycosylation : It serves as a glycosyl donor or acceptor during the biosynthesis of complex carbohydrates.
- Reduction : The aldehyde group can be reduced to form arabitol .
- Oxidation : Oxidation of the hydroxyl groups can yield various derivatives.
Physical And Chemical Properties Analysis
- Solubility : Alpha-D-arabinofuranose is water-soluble due to its hydrophilic nature.
- Sweetness : It has a mild sweet taste .
- Melting Point : Approximately 160°C .
Applications De Recherche Scientifique
Arabinosyltransferases in Mycobacterial Cell Wall Synthesis
Alpha-D-arabinofuranose plays a crucial role in the synthesis of the arabinan segment of key glycoconjugates, such as arabinogalactan and lipoarabinomannan, in the mycobacterial cell wall. These glycoconjugates are essential for the growth of Mycobacterium tuberculosis and are potential targets for developing new antituberculosis drugs. The study by Zhang et al. (2011) highlights the synthesis of various analogues of decaprenylphosphoryl-D-arabinofuranose and investigates their arabinofuranose donating capacity. The research also emphasizes the functional reconstitution of an essential arabinosyltransferase, AftC, in a proteoliposome using mycobacterial phospholipids (Zhang et al., 2011).
Role in Hydrolysis of Arabinoxylan
Alpha-D-arabinofuranose is a significant component of the enzymatic process involving alpha-L-arabinofuranosidases. These enzymes catalyze the cleavage of alpha-L-arabinose and play a pivotal role in the bioconversion of lignocellulosic biomass. A study by Poria et al. (2020) provides an extensive overview of these enzymes, including their production by microorganisms and potential industrial applications, such as in the degradation of hemicellulose (Poria et al., 2020).
Identification of Mycobacterial Arabinosyltransferases
Further exploring the role in mycobacterial cell walls, a study by Zhang et al. (2007) identifies genes involved in arabinan biosynthesis and investigates the arabinosylation process. This research provides insight into the unique complexity of the D-arabinans in Mycobacterium and their biosynthesis, enhancing the understanding of potential drug targets for tuberculosis treatment (Zhang et al., 2007).
Enzymatic Properties of Alpha-L-Arabinofuranosidases
Studying the specific characteristics of alpha-L-arabinofuranosidases provides deeper understanding of their role in debranching arabinoxylan and arabinoxylooligomers. This knowledge is essential for various industrial applications, including the conversion of hemicellulosic substrates to fermentable sugars. Matsuo et al. (2000) detail the purification, characterization, and gene cloning of these enzymes, highlighting their specific reactivity and potential applications (Matsuo et al., 2000).
Safety And Hazards
Alpha-D-arabinofuranose is generally considered safe for consumption. However, like any sugar, excessive intake may contribute to health issues such as diabetes or weight gain .
Orientations Futures
Research on alpha-D-arabinofuranose continues to explore its roles in:
- Biotechnology : Utilizing its biosynthetic pathways for biofuel production.
- Health : Investigating potential therapeutic applications.
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433938 | |
| Record name | alpha-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-arabinofuranose | |
CAS RN |
37388-49-1 | |
| Record name | alpha-D-Arabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-arabinofuranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-ARABINOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



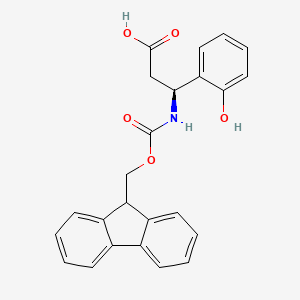
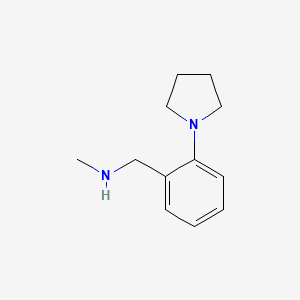
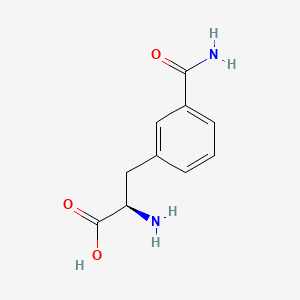
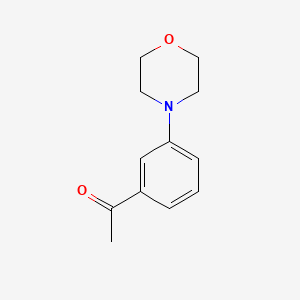
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)
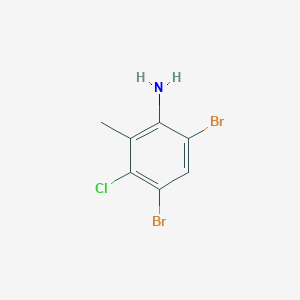
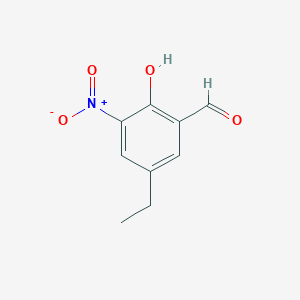
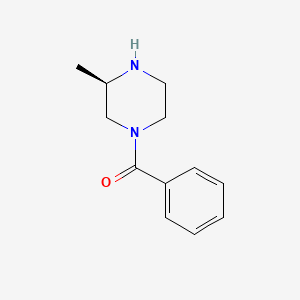
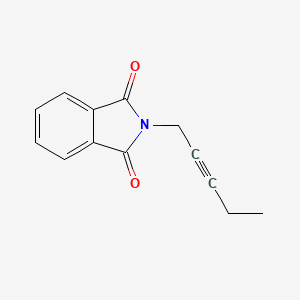
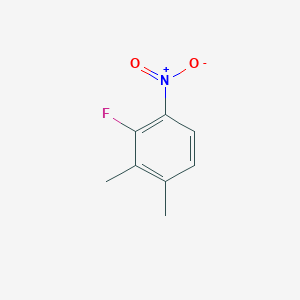
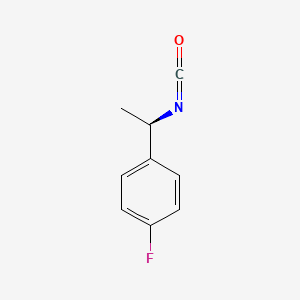
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)
